molecular formula C5H4BrClN2O B8053664 2-Bromo-5-chloro-3-methoxypyrazine

2-Bromo-5-chloro-3-methoxypyrazine

Cat. No.: B8053664
M. Wt: 223.45 g/mol
InChI Key: SSQZQVIQLAOUQD-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-methoxypyrazine is a halogenated pyrazine derivative with the molecular formula C5H4BrClN2O. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyrazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-methoxypyrazine typically involves halogenation and methoxylation reactions. One common method is the bromination and chlorination of 3-methoxypyrazine followed by selective halogenation to introduce the bromine and chlorine atoms at the desired positions on the pyrazine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through controlled halogenation reactions using bromine and chlorine gas in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-3-methoxypyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding oxides or carboxylic acids.

  • Reduction: Production of reduced derivatives such as amines or alcohols.

  • Substitution: Generation of various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-chloro-3-methoxypyrazine finds applications in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Used in the study of biological systems and pathways involving pyrazine derivatives.

  • Medicine: Investigated for potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

2-Bromo-5-chloro-3-methoxypyrazine is compared with other similar compounds such as 2-chloro-5-bromopyrazine and 3-methoxypyrazine. Its uniqueness lies in the specific combination of halogen atoms and the methoxy group, which influences its reactivity and applications.

Comparison with Similar Compounds

  • 2-Chloro-5-bromopyrazine

  • 3-Methoxypyrazine

  • 5-Bromo-2-chloro-3-methoxypyrazine

Properties

IUPAC Name

2-bromo-5-chloro-3-methoxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-10-5-4(6)8-2-3(7)9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQZQVIQLAOUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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